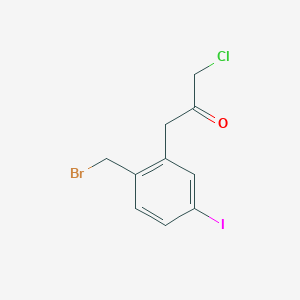

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18857494

Molecular Formula: C10H9BrClIO

Molecular Weight: 387.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClIO |

|---|---|

| Molecular Weight | 387.44 g/mol |

| IUPAC Name | 1-[2-(bromomethyl)-5-iodophenyl]-3-chloropropan-2-one |

| Standard InChI | InChI=1S/C10H9BrClIO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2 |

| Standard InChI Key | UPIJWRBCVKQBTF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1I)CC(=O)CCl)CBr |

Introduction

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is a complex organic compound featuring a bromomethyl group, an iodophenyl moiety, and a chloropropanone functional group. Its molecular structure is characterized by the presence of multiple halogen atoms, including bromine, iodine, and chlorine, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one typically involves several steps, requiring specific reagents and controlled conditions to optimize yields and purity. These steps often include bromination and iodination reactions, followed by the introduction of the chloropropanone moiety.

Biological Activity and Potential Applications

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The halogen atoms may enhance interactions with biological targets, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that such compounds could be candidates for further investigation in pharmacology and toxicology.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one | C10H9BrClIO | Different positioning of halogens; potential variations in reactivity |

| 1-(4-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-one | C10H9BrClFO | Contains a fluorine atom instead of iodine; may exhibit different biological activities |

| 1-(3-Amino-5-iodophenyl)-1-chloropropan-2-one | C10H10ClI | Contains an amino group; potentially more polar and reactive |

Research Findings and Future Directions

Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one. Interaction studies involving this compound focus on its ability to form covalent bonds with nucleophilic sites on biomolecules, which can modulate enzyme activities or receptor functions, leading to specific biological effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume